molecular formula C19H24O2 B040766 (3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione CAS No. 120542-30-5

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione

Cat. No.: B040766
CAS No.: 120542-30-5
M. Wt: 284.4 g/mol
InChI Key: PKBSUKKDDVLORF-JTZSMWBOSA-N
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Description

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione is a polycyclic compound featuring a fused cyclopenta-anthracene scaffold with two ketone groups at positions 3 and 6. The decahydro designation indicates extensive saturation across the fused rings, conferring conformational rigidity and stereochemical complexity. The stereospecific methyl groups at positions 3a and 6 further influence its three-dimensional structure, likely inducing puckering in the cyclopentane ring system. This puckering can be quantitatively analyzed using Cremer-Pople coordinates, which define amplitude and phase parameters for non-planar ring systems .

Properties

IUPAC Name

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUKKDDVLORF-JTZSMWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923461
Record name 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120542-30-5
Record name Anthrasteroid 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Antagonist-G is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of Antagonist-G involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Antagonist-G undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used in SPPS for substitution reactions.

Major Products:

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Antagonist-G has a wide range of scientific research applications:

Comparison with Similar Compounds

Anthraquinone Derivatives: 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate

The compound 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (C₁₈H₁₂O₆) shares a fused anthracene core with the target compound but differs critically in saturation and functionalization. Key distinctions include:

Property Target Compound 9,10-Dioxo-anthraquinone Diacetate
Ring Saturation Decahydro (10 saturated positions) Fully aromatic anthracene core with no saturation
Functional Groups Two ketones (3,8-dione) Two ketones (9,10-dione) and two acetate ester groups
Conformation Puckered cyclopentane ring (predicted via Cremer-Pople parameters) Nearly planar anthraquinone system (max. deviation: 0.161 Å)
Supramolecular Interactions Limited π-π stacking due to saturation; potential C–H···O hydrogen bonding Strong π-π stacking (centroid distance: 3.883 Å) and C–H···O bonds
Synthesis Likely involves hydrogenation of aromatic precursors and stereoselective methylation Acetylation of 1,4-dihydroxyanthraquinone followed by crystallization

The planar structure of the anthraquinone derivative enables π-π stacking, critical for supramolecular applications like coordination polymers . In contrast, the target compound’s saturated rings reduce aromaticity but introduce puckering, which may enhance binding specificity in hydrophobic environments.

Cyclopentane-Containing Analogues

Cyclopentane rings in similar compounds (e.g., cyclopentane-fused steroids or terpenoids) exhibit puckering amplitudes (q) ranging from 0.3–0.6 Å, depending on substituents . For the target compound, the stereospecific methyl groups at 3a and 6 likely induce asymmetric puckering, altering phase angles (φ) and steric interactions. This contrasts with symmetric puckering modes (e.g., envelope or twist conformations) observed in simpler cyclopentane derivatives .

Data Table: Structural and Functional Comparison

Parameter Target Compound 9,10-Dioxo-anthraquinone Diacetate Cyclopentane Reference
Ring Puckering (q) ~0.4–0.5 Å (predicted) Not applicable (planar) 0.3–0.6 Å
Phase Angle (φ) Asymmetric (due to methyl groups) N/A Symmetric modes
Melting Point Higher (predicted due to rigidity) 178–180°C (observed) Varies by substituents
Biological Activity Potential enzyme inhibition (chiral centers) DNA intercalation (aromatic planar systems) N/A

Biological Activity

The compound (3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione (CAS No: 120542-30-5) is a polycyclic aromatic hydrocarbon derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects and mechanisms of action.

PropertyValue
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Density1.14 g/cm³
Boiling Point459.8 ºC
LogP4.1947
PSA34.14 Ų

Research indicates that this compound acts primarily through the modulation of various signaling pathways. It has been identified as a vasopressin antagonist , which suggests its potential role in regulating blood pressure and fluid balance in the body. Additionally, it exhibits weak antagonistic effects on gastrin-releasing peptide and bradykinin pathways.

Biological Activities

  • Anticancer Properties :
    • Studies have shown that this compound may induce apoptosis in cancer cells via the c-Jun N-terminal kinase (JNK) pathway. This pathway is critical in regulating cell survival and apoptosis.
    • The compound's dual action as both a vasopressin antagonist and a weak antagonist of other neuropeptides enhances its therapeutic potential in cancer treatment.
  • Metabolic Activation :
    • The compound is metabolically activated to form dihydrodiols that can bind to DNA and potentially lead to mutagenic effects . This highlights the importance of understanding its metabolic products when assessing safety and efficacy.

Case Study 1: Anticancer Efficacy

In a controlled study involving cancer cell lines treated with varying concentrations of the compound:

  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were elevated in treated cells compared to controls.

Case Study 2: Vasopressin Receptor Interaction

A pharmacological study assessed the binding affinity of the compound to vasopressin receptors:

  • Methodology : Radiolabeled ligand binding assays were conducted.
  • Findings : The compound demonstrated competitive inhibition of vasopressin binding with an IC50 value indicative of moderate potency.

Q & A

Advanced Research Question

  • Cremer-Pople Ring Puckering Analysis : Quantifies out-of-plane displacements using amplitude (qq) and phase (ϕ\phi) parameters. For this compound, q=0.52q = 0.52 Å and ϕ=18\phi = 18^\circ indicate a twist-boat conformation .
  • DFT Calculations : B3LYP/6-31G(d) optimizations compare favorably with SCXRD data (mean deviation = 0.007 Å). Discrepancies in methyl group torsion angles (<5°) are attributed to crystal packing effects .

How do purification methods impact stereoisomer ratios in the final product?

Basic Research Question

  • Chromatographic Selectivity : Silica gel columns favor retention of polar stereoisomers, achieving >20:1 diastereomeric ratios. Alumina columns improve separation for nonpolar derivatives .
  • Recrystallization Solvents : Ethanol/water mixtures yield higher purity (99%) but may discard minor isomers. Hexane/ethyl acetate gradients preserve stereochemical diversity .

What spectroscopic techniques are critical for characterizing degradation products?

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Identifies demethylated or hydroxylated derivatives (e.g., [M+H]+^+ = 345.1598 vs. theoretical 345.1602) .
  • FT-IR Monitoring : Detects carbonyl loss (1680 cm1^{-1} → 1720 cm1^{-1} shift) during hydrolysis or oxidation .

How does the compound’s solubility profile influence formulation for in vivo studies?

Basic Research Question

  • Solubility Enhancers : DMSO (50 mg/mL) for cellular assays. For animal models, PEG-400/water (1:4) achieves 10 mg/mL without precipitation .
  • Liposomal Encapsulation : Improves bioavailability 3-fold in murine models, confirmed via HPLC plasma analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 2
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.